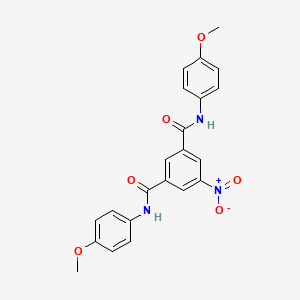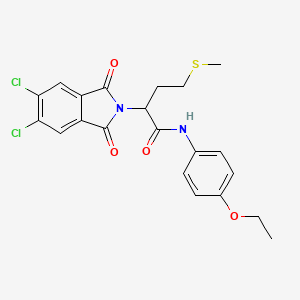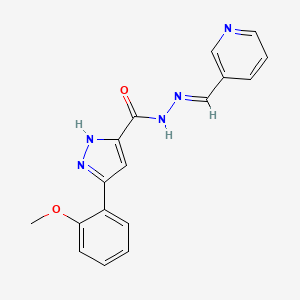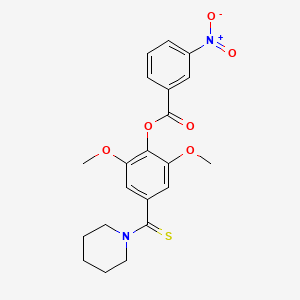![molecular formula C15H16F3N3O3 B11663209 5-[1-butyl-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663209.png)
5-[1-butyl-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-BUTYL-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound featuring a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
准备方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
5-[1-BUTYL-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydropyridine derivatives.
科学研究应用
5-[1-BUTYL-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
作用机制
The mechanism of action of 5-[1-BUTYL-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
5-(2-Fluoro-3-Methoxyphenyl)-1-[[2-Fluoro-6-(Trifluoromethyl)phenyl]methyl]-6-Methyl-2,4(1H,3H)-Pyrimidinedione: Another compound featuring a trifluoromethyl group, used as a pharmaceutical intermediate.
2-[3-(Aminomethyl)phenyl]-N-[5-[®-(3-Cyanophenyl)-(Cyclopropylmethylamino)methyl]-2-Fluorophenyl]-5-(Trifluoromethyl)pyrazole-3-Carboxamide: Known for its pharmacological activities.
Uniqueness
The uniqueness of 5-[1-BUTYL-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific structural features, including the dihydropyridine ring and the trifluoromethyl group. These features contribute to its enhanced stability, bioavailability, and potential for diverse applications.
属性
分子式 |
C15H16F3N3O3 |
|---|---|
分子量 |
343.30 g/mol |
IUPAC 名称 |
5-[1-butyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H16F3N3O3/c1-3-4-5-21-8(2)6-9(7-10(21)15(16,17)18)11-12(22)19-14(24)20-13(11)23/h6-7H,3-5H2,1-2H3,(H2,19,20,22,23,24) |
InChI 键 |
LBLYRGKHJVEJNC-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=CC(=C2C(=O)NC(=O)NC2=O)C=C1C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11663127.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663133.png)


![ethyl (2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663159.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11663163.png)
![4-{2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B11663171.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11663192.png)

![2-[(2-furylmethyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11663196.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663199.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11663201.png)
![N-(4-{[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11663206.png)
